molecular formula C14H12F3NO2S2 B14517587 1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide CAS No. 62705-76-4

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide

Katalognummer: B14517587
CAS-Nummer: 62705-76-4
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: BZXYZWFPMGBQDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, a phenylsulfanyl group, and a methanesulfonamide group, which contribute to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide typically involves the reaction of 4-methyl-2-(phenylsulfanyl)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The phenylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that further interact with biological or chemical targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide
  • N,N-Bis(trifluoromethylsulfonyl)aniline
  • N-Phenyl-trifluoromethanesulfonimide

Uniqueness

1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide stands out due to the presence of the phenylsulfanyl group, which imparts unique reactivity and potential biological activity. This differentiates it from other trifluoromethylated sulfonamides, which may lack this functional group and, consequently, its associated properties .

Eigenschaften

CAS-Nummer

62705-76-4

Molekularformel

C14H12F3NO2S2

Molekulargewicht

347.4 g/mol

IUPAC-Name

1,1,1-trifluoro-N-(4-methyl-2-phenylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C14H12F3NO2S2/c1-10-7-8-12(18-22(19,20)14(15,16)17)13(9-10)21-11-5-3-2-4-6-11/h2-9,18H,1H3

InChI-Schlüssel

BZXYZWFPMGBQDK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C(F)(F)F)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.